

3,1-Benzoxazepine vs. 1,4-Benzoxazepine: A Comparative Analysis of Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,1-Benzoxazepine

Cat. No.: B080300

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

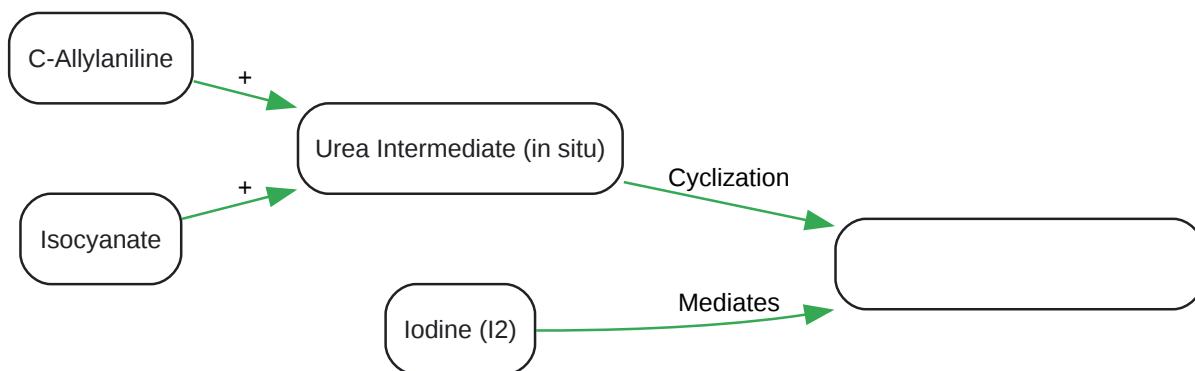
The benzoxazepine scaffold is a prominent heterocyclic motif in medicinal chemistry, with its various isomers forming the core of numerous biologically active compounds. Among these, the 3,1- and 1,4-benzoxazepine isomers exhibit distinct physicochemical and pharmacological profiles. This guide provides a comparative analysis of their properties, supported by available experimental data, to aid researchers in the strategic design of novel therapeutic agents.

Physicochemical Properties: A Tale of Two Isomers

A direct comparison of the fundamental physicochemical properties of the parent **3,1-benzoxazepine** and 1,4-benzoxazepine is hampered by a lack of extensive experimental data for the unsubstituted core structures. However, computational data and experimental values for various derivatives provide valuable insights into their characteristics.

Property	3,1-Benzoxazepine (Parent)	1,4-Benzoxazepine (Parent/Derivatives)	Key Differences and Insights
Molecular Formula	C ₉ H ₇ NO ^[1]	C ₉ H ₉ NO (Tetrahydro derivative)	The parent 3,1-benzoxazepine is aromatic, while the most commonly studied 1,4-benzoxazepines are saturated or partially saturated.
Molecular Weight	145.16 g/mol ^[1]	147.18 g/mol (Tetrahydro derivative)	The difference in molecular weight is due to the degree of saturation.
Melting Point (°C)	Data not available for parent. ^[2]	Data not available for parent. Dibenz[b,f] ^[3] [4]oxazepine: 73 °C. ^[5] A series of 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives have melting points in the range of 140-206 °C. ^{[6][7]}	The melting points are highly dependent on the substituents and the degree of saturation. A direct comparison of the parent scaffolds is not possible with the available data.
Boiling Point (°C)	Data not available. ^[2]	Data not available.	

Solubility	Data not available.	Alprazolam (a triazolobenzodiazepine, structurally related) is slightly soluble in chloroform, soluble in alcohol, slightly soluble in acetone, and insoluble in water. [8]	Solubility is highly dependent on the specific substituents and functional groups present on the benzoxazepine core.
pKa	Data not available.	A predicted pKa of -1.61 has been reported for a complex derivative. [9]	The basicity of the nitrogen atom is a key factor influencing the pKa, which will vary significantly with the chemical environment and substituents.
XLogP3-AA	1.9 [1]	2.6 (for Dibenz[b,f] [3] [4]oxazepine) [5]	This computed value suggests a moderate lipophilicity for the parent 3,1-benzoxazepine and a slightly higher lipophilicity for the dibenzo-fused 1,4-isomer.

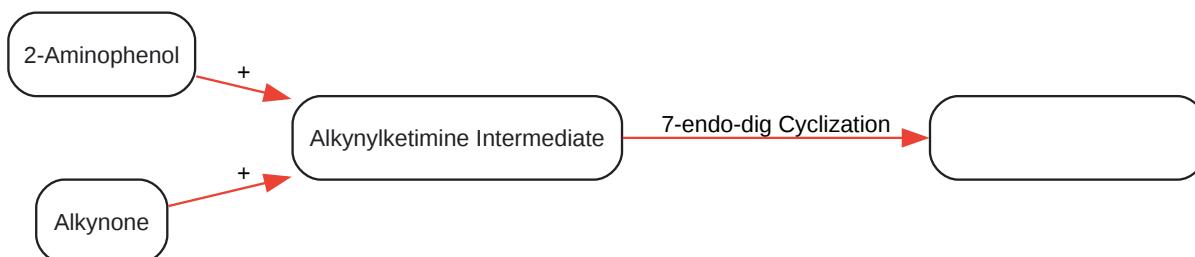

Note: The table includes data for the parent **3,1-benzoxazepine** where available and for derivatives of 1,4-benzoxazepine due to the limited data on the unsubstituted 1,4-isomer.

Synthesis Strategies: Building the Core Scaffolds

The synthetic routes to 3,1- and 1,4-benzoxazepines are distinct, reflecting the differences in their core structures.

Synthesis of 3,1-Benzoxazepine Derivatives

A common method for the synthesis of **3,1-benzoxazepines** involves the reaction of C-allylanilines with isocyanates.^[10] The reaction proceeds through the in situ formation of a urea intermediate, followed by an iodine-mediated cyclization.



[Click to download full resolution via product page](#)

Caption: Synthesis of **3,1-Benzoxazepine** Derivatives.

Synthesis of 1,4-Benzoxazepine Derivatives

A variety of methods exist for the synthesis of the 1,4-benzoxazepine core. One notable approach is the reaction of 2-aminophenols with alkynones, which proceeds via a 7-endo-dig cyclization.^[3] Another versatile method involves a tandem C-N coupling/C-H carbonylation of phenylamines with allyl halides.^[11]

[Click to download full resolution via product page](#)

Caption: Synthesis of 1,4-Benzoxazepine via Cyclization.

Comparative Biological Activities

Derivatives of both 3,1- and 1,4-benzoxazepine have been explored for a range of biological activities. However, the focus of research for each isomer has been notably different.

Biological Activity	3,1-Benzoxazepine Derivatives	1,4-Benzoxazepine Derivatives
Anticancer/Antitumoral	Some derivatives have shown cytotoxic activity against tumor cell lines. [10]	Derivatives have demonstrated antiproliferative activity against various cancer cell lines, including breast cancer. [12]
Central Nervous System (CNS)	Less explored in this area based on available literature.	Extensively studied for CNS applications. For example, as selective 5-HT1A receptor agonists with neuroprotective effects. [13]
Anti-inflammatory	Not a primary area of investigation in the reviewed literature.	Certain derivatives have shown anti-inflammatory properties.
Other Activities	Investigated as inhibitors of glycogen phosphorylase and for their potential in treating diabetes.	

Quantitative Biological Data:

Direct comparative quantitative data (e.g., IC_{50} values) for derivatives with identical substituents on the two different benzoxazepine scaffolds is scarce in the literature. However, some examples of reported activities are provided below:

- 1,4-Benzoxazepine Derivative (Bozepinib): Shows high antiproliferative activity on human breast adenocarcinoma cancerous cell lines, with IC_{50} values below 1 μ M for several derivatives.[\[12\]](#)
- 1,4-Benzoxazepine Derivative (Piclozotan): Exhibited nanomolar affinity for the 5-HT1A receptor and showed remarkable neuroprotective activity.[\[13\]](#)

Experimental Protocols

Synthesis of 4,9-dihydro-4-phenyl-2-(p-tolyl)-3,1-benzoxazepine (A 3,1-Benzoxazepine Derivative)

Materials:

- 2-(2-allylphenyl)aniline
- p-tolyl isocyanate
- Iodine
- Dichloromethane (DCM)

Procedure:

- A solution of 2-(2-allylphenyl)aniline (1.0 mmol) in DCM (5 mL) is prepared.
- To this solution, p-tolyl isocyanate (1.2 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.
- Iodine (1.2 mmol) is then added to the reaction mixture.
- The reaction is stirred at room temperature for 24 hours.
- After completion, the reaction is quenched with a saturated aqueous solution of $\text{Na}_2\text{S}_2\text{O}_3$.
- The organic layer is separated, dried over anhydrous Na_2SO_4 , and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired **3,1-benzoxazepine** derivative.

Synthesis of 2-Phenyl-2,3-dihydro-1H-benzo[e][3]4]oxazepin-5-one (A 1,4-Benzoxazepine Derivative)[11]

Materials:

- Phenylamine
- (1-chloro-vinyl)-benzene
- Copper(I) iodide (CuI)
- 2-(2-dimethylamino-vinyl)-1H-inden-1-ol (ligand)
- Cesium carbonate (Cs_2CO_3)
- Dimethyl sulfoxide (DMSO)
- Carbon dioxide (CO_2)

Procedure:

- A mixture of phenylamine (0.5 mmol), (1-chloro-vinyl)-benzene (0.6 mmol), CuI (10 mol%), the ligand (10 mol%), and Cs_2CO_3 (2 equiv.) in DMSO (4 mL) is prepared in a reaction vessel.
- The vessel is charged with CO_2 atmosphere.
- The reaction mixture is stirred at 100 °C for 10 hours.
- After completion, the mixture is quenched with saturated salt water and extracted with ethyl acetate.
- The combined organic layers are dried over sodium sulfate and concentrated.
- The pure product is obtained by flash column chromatography on silica gel.

Conclusion

The 3,1- and 1,4-benzoxazepine isomers represent two distinct scaffolds with differing synthetic accessibility and pharmacological profiles. While 1,4-benzoxazepine derivatives have been more extensively investigated, particularly for CNS disorders and as anticancer agents, the **3,1-benzoxazepine** core remains a less explored but promising area for the discovery of novel bioactive compounds, especially in the realm of oncology. The lack of direct comparative

studies highlights an opportunity for future research to systematically evaluate the structure-activity relationships of these two isomeric systems. This guide provides a foundational comparison to inform such future drug design and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,1-Benzoxazepine | C9H7NO | CID 12517336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Dibenz(B,F)(1,4)Oxazepine | C13H9NO | CID 9213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Alprazolam - Wikipedia [en.wikipedia.org]
- 9. 1,4-BENZOXAZEPINE-4(5H)-CARBOXYLIC ACID, 2,3-DIHYDRO-7-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-, 1,1-DIMETHYLETHYL ESTER | 1256784-52-7 [amp.chemicalbook.com]
- 10. Synthesis of novel [3,1]-benzothiazepine and [3,1]-benzoxazepine derivatives with antitumoral activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3,1-Benzoxazepine vs. 1,4-Benzoxazepine: A Comparative Analysis of Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080300#3-1-benzoxazepine-vs-1-4-benzoxazepine-a-comparative-analysis-of-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com